2-(2-fluorophenoxy)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3S/c1-12-17(27-22-21-12)18(25)23-8-6-13(7-9-23)10-20-16(24)11-26-15-5-3-2-4-14(15)19/h2-5,13H,6-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEBDKKQKNSGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a 1,2,3-thiadiazole moiety known for diverse biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.

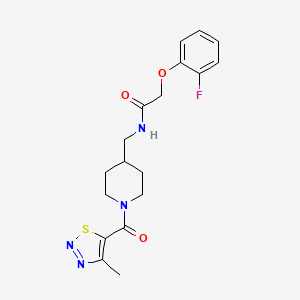

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity

- Antimicrobial Activity

- Antioxidant Activity

- Mechanism of Action

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives with this moiety have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 | |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 5.10 ± 0.40 | |

| 1,3,4-thiadiazole derivatives | A549 | 22.08 ± 0.60 |

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways.

Antimicrobial Activity

Compounds featuring the thiadiazole ring have also demonstrated notable antimicrobial properties. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

These findings suggest potential applications in treating bacterial infections.

Antioxidant Activity

Antioxidant assays conducted on related thiadiazole compounds indicate their ability to scavenge free radicals effectively. The antioxidant capacity is often measured using assays like DPPH and ABTS:

| Compound | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole derivatives | DPPH | 39.72 ± 0.05 | |

| Thiadiazole derivatives | ABTS | 35.62 ± 0.05 |

The mechanism underlying the biological activities of This compound is multifaceted and involves:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound :

- A study demonstrated that a related thiadiazole derivative significantly inhibited the growth of HepG2 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted the antimicrobial efficacy of thiadiazole compounds against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticonvulsant properties. For instance, derivatives of thiadiazole have been synthesized and evaluated for their efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. A study found that certain derivatives showed protection rates of up to 80% against seizures at specific dosages . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Anticancer Potential

The incorporation of the thiadiazole scaffold into drug design has led to the development of compounds with notable anticancer activity. For example, studies have demonstrated that derivatives with a similar framework exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer . These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Antimicrobial Properties

Compounds featuring the thiadiazole structure have also shown promising antimicrobial activities. Research highlights that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens like Candida albicans and Aspergillus niger. The presence of halogen substituents often enhances these activities, making them suitable candidates for further development as antimicrobial agents .

Case Study 1: Anticonvulsant Evaluation

A series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity using established animal models. One compound demonstrated a protective effect at 100 mg/kg in the PTZ model, showing an efficacy comparable to standard anticonvulsants like phenytoin .

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted on various cancer cell lines using compounds derived from the target molecule. The compound exhibited IC50 values indicating significant cytotoxicity against SNB-19 and OVCAR-8 cell lines, with growth inhibition percentages reaching over 85% . This suggests potential for further development in oncology.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural similarities and differences between the target compound and related analogs:

Key Research Findings and Pharmacological Insights

Role of Fluorinated Aromatic Rings: The 2-fluorophenoxy group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to chlorophenyl analogs (e.g., ’s 2-chloro-N-pyrazole acetamide insecticide derivatives) . Compounds with 4-fluorophenyl groups (e.g., ) demonstrate enhanced binding to aromatic residue-rich enzyme active sites, such as kinases or GPCRs.

Piperidine-Thiadiazole Hybrid :

- The piperidine-thiadiazole moiety in the target compound mirrors structures in and , where thiadiazole rings confer antimicrobial or kinase-inhibitory properties .

- Substitution at the piperidine nitrogen (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl vs. sulfonamide in ) modulates selectivity; bulkier groups may reduce off-target effects.

Acetamide Backbone Modifications: Replacement of the fluorophenoxy group with triazole-sulfanyl () or imidazothiazole () alters solubility and target engagement. For example, triazole-containing analogs show better aqueous solubility . The dual activity of BM-5 () highlights how propargyl-pyrrolidine modifications to the acetamide core can confer unique receptor modulation profiles .

Critical Analysis of Structural Variations and Activity

- Thiadiazole vs. Triazole : Thiadiazole rings (e.g., ) are associated with antimicrobial activity, while triazoles () often exhibit antiviral or anticancer effects due to improved metabolic stability .

- Fluorophenyl vs. Chlorophenyl : Fluorophenyl groups generally enhance CNS penetration compared to chlorophenyl groups, as seen in muscarinic ligands ( vs. ) .

- Piperidine vs. Pyrrolidine : Piperidine rings (e.g., ) offer conformational rigidity beneficial for kinase inhibition, whereas pyrrolidine () enhances flexibility for receptor agonism/antagonism .

Q & A

Basic: What are the key structural features of 2-(2-fluorophenoxy)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide, and how do they influence its reactivity and bioactivity?

The compound integrates three critical motifs:

- 2-Fluorophenoxy group : Enhances lipophilicity and metabolic stability, potentially improving membrane permeability .

- 1,2,3-Thiadiazole ring : Known for heterocyclic aromaticity and participation in π-stacking interactions, which may modulate enzyme binding (e.g., kinase inhibition) .

- Piperidine-4-ylmethyl acetamide : Provides conformational flexibility and hydrogen-bonding capacity, critical for target engagement .

These features collectively influence its pharmacokinetic and pharmacodynamic profiles, as seen in analogs with similar scaffolds .

Basic: What are standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

A typical synthesis involves:

Substitution reaction : Alkylation of 2-fluorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form 2-(2-fluorophenoxy)acetamide .

Piperidine functionalization : Coupling the thiadiazole-carboxylic acid derivative to piperidine via amidation (e.g., EDC/HOBt), followed by N-methylation .

Final condensation : Using a coupling agent (e.g., DCC) to link the acetamide and piperidine-thiadiazole intermediates .

Critical factors : Reaction time (monitored by TLC), solvent polarity (DMF enhances nucleophilicity), and stoichiometric control of activating agents .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and fluorophenoxy groups (e.g., δ ~160 ppm for C-F in ¹³C NMR) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiadiazole and piperidine rings), as demonstrated in related structures .

Advanced: How can computational methods optimize the synthesis and reduce trial-and-error experimentation?

- Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways .

- Condition screening : Machine learning models analyze solvent, temperature, and catalyst datasets to prioritize optimal conditions .

- Retrosynthetic planning : Tools like ICSynth (ICReDD) decompose the target into feasible precursors, reducing synthetic steps .

Example: Computational modeling of amidation kinetics can minimize side reactions (e.g., hydrolysis) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform ATP-based viability assays) to isolate compound-specific effects .

- Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding. Fluorophenoxy-thiadiazole analogs may exhibit dual activity due to redox modulation .

- Metabolite analysis : LC-MS/MS detects active metabolites (e.g., hydrolyzed acetamide derivatives) that may contribute to divergent results .

Advanced: What strategies validate the hypothesized mechanism of action for this compound?

- Covalent docking studies : Molecular dynamics simulations model interactions with targets (e.g., EGFR kinase), guided by crystallographic data from analogs .

- Kinetic isotope effects (KIEs) : Determine rate-limiting steps in enzyme inhibition (e.g., ²H labeling at the acetamide carbonyl) .

- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: How does the fluorophenoxy group influence bioactivity compared to non-fluorinated analogs?

- Electron-withdrawing effect : Fluorine increases acidity of adjacent hydroxyl groups, enhancing hydrogen-bond donor capacity .

- Metabolic resistance : Fluorine reduces oxidative metabolism (e.g., CYP450-mediated dealkylation), extending half-life in vivo .

- Comparative SAR : Non-fluorinated phenoxy analogs show 3–5× lower potency in kinase inhibition assays, highlighting fluorine’s role in target affinity .

Advanced: What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

- Purification bottlenecks : Column chromatography struggles with polar byproducts. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Thermal sensitivity : Thiadiazole intermediates degrade above 80°C. Use low-temperature amidation (e.g., 0–5°C) and inert atmospheres .

- Batch variability : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.